molecular formula C7H8BrN3 B14012407 1-(1-Bicyclo[1.1.1]pentanyl)-4-bromotriazole

1-(1-Bicyclo[1.1.1]pentanyl)-4-bromotriazole

Cat. No.: B14012407
M. Wt: 214.06 g/mol
InChI Key: QESNEEAZQGXGTH-UHFFFAOYSA-N
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Description

1-(1-Bicyclo[1.1.1]pentanyl)-4-bromotriazole is a strained bicyclic compound featuring a triazole ring substituted with a bromine atom at the 4-position and a bicyclo[1.1.1]pentane group at the 1-position. Bicyclo[1.1.1]pentane is a highly strained bridge structure (strain energy ~50 kcal/mol) that serves as a bioisostere for tert-butyl or aryl groups in medicinal chemistry due to its compact, three-dimensional geometry . The bromine atom enables further functionalization via cross-coupling reactions, making this compound a valuable intermediate in drug discovery.

Properties

Molecular Formula

C7H8BrN3

Molecular Weight

214.06 g/mol

IUPAC Name

1-(1-bicyclo[1.1.1]pentanyl)-4-bromotriazole

InChI

InChI=1S/C7H8BrN3/c8-6-4-11(10-9-6)7-1-5(2-7)3-7/h4-5H,1-3H2

InChI Key

QESNEEAZQGXGTH-UHFFFAOYSA-N

Canonical SMILES

C1C2CC1(C2)N3C=C(N=N3)Br

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound primarily involves the functionalization of [1.1.1]propellane, a highly strained bicyclic hydrocarbon that serves as the bicyclo[1.1.1]pentane core precursor. The general approach includes radical addition or photoredox-catalyzed reactions to introduce the bromotriazole moiety onto the bicyclo[1.1.1]pentane scaffold.

Key Synthetic Routes

  • Radical-Mediated Addition to [1.1.1]Propellane:
    The bicyclo[1.1.1]pentane structure is constructed by opening the [1.1.1]propellane ring via radical addition. Alkyl or aryl radicals generated under photoredox conditions add across the strained bonds of propellane, forming bicyclo[1.1.1]pentane derivatives. This method is transition-metal-free and uses light irradiation, often with LED sources at specific wavelengths (e.g., 365 nm) to initiate the reaction.
    Yields can be enhanced by performing the reaction in continuous flow photochemical reactors, which allow better control of irradiation and reaction time, achieving yields up to 62–66% for similar BCP derivatives.

  • Multi-Component Reactions:
    A single-step, transition-metal-free multi-component approach has been reported, where [1.1.1]propellane reacts with suitable radical precursors and boron reagents to form functionalized bicyclo[1.1.1]pentane boronates. These intermediates can be further transformed into bromotriazole derivatives by substitution reactions on the boronate group.

  • Halogenation and Coupling Reactions:
    Introduction of the bromine atom on the triazole ring is typically achieved by halogenation reactions or by using brominated triazole precursors in coupling reactions such as Suzuki-Miyaura cross-coupling. The bromotriazole moiety can be installed either before or after the formation of the bicyclo[1.1.1]pentane core, depending on the synthetic route.

Industrial and Scalable Methods

  • Continuous Flow Chemistry:
    For industrial scale-up, continuous flow photochemical reactors are favored due to their enhanced safety, efficiency, and reproducibility. The flow method allows precise control over irradiation time and temperature, leading to higher yields and purity of the product. This approach is suitable for gram to multi-gram scale synthesis of bicyclo[1.1.1]pentane derivatives including this compound.

  • Photochemical Optimization:
    Optimization of irradiation wavelength and reaction time is critical. For example, irradiation at 365 nm under flow conditions for 30 minutes has been shown to increase product yield significantly compared to batch processes at other wavelengths.

Reaction Conditions and Reagent Analysis

Reaction Step Reagents/Conditions Notes
Radical generation Photoredox catalysts or radical initiators (e.g., AIBN, LED light at 365 nm) Transition-metal-free conditions preferred; light source wavelength critical
Bicyclo[1.1.1]pentane formation [1.1.1]Propellane (1.2–1.5 equiv.) Highly strained hydrocarbon; reacts with radicals to open the cage
Introduction of bromotriazole Brominated triazole precursors or halogenation reagents Can be installed pre- or post-BCP formation
Solvents Dimethylacetamide (DMA), pentane for crystallization DMA used for photoredox reactions; pentane for product isolation
Reaction scale 0.3 mmol to multi-gram scale Scalable using flow chemistry with minimal yield loss

Chemical Reaction Analysis

  • Substitution Reactions:
    The bromine atom on the triazole ring serves as a versatile handle for nucleophilic substitution with amines, thiols, or alcohols, enabling further functionalization.

  • Redox Reactions:
    The triazole ring can undergo oxidation or reduction, allowing access to various oxidation states and derivatives.

  • Radical Reactions: The bicyclo[1.1.1]pentane core is amenable to radical-mediated transformations, including additions and cyclizations, expanding the chemical space accessible with this scaffold.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Bicyclo[1.1.1]pentanyl)-4-bromotriazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted triazoles, oxidized or reduced triazole derivatives, and bicyclo[1.1.1]pentane-containing compounds with different functional groups .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula: C₇H₈BrN₃ (hypothetical for triazole; see Note 1).
  • CAS Number: Not explicitly listed in the evidence (see Note 1).
  • Synthetic Relevance : The compound’s synthesis likely involves radical or electrophilic methods, as demonstrated for analogous bicyclo[1.1.1]pentane derivatives .

Note 1: The evidence primarily references pyrazole derivatives (e.g., 1-(1-Bicyclo[1.1.1]pentanyl)-4-bromo-1H-pyrazole, CAS 2417226-93-6 ). Triazole analogs are mentioned in the context of larger structures (e.g., kinase inhibitors ).

Comparison with Similar Compounds

Structural Analogues with Bicyclo[1.1.1]pentane Moieties

Compound Structure Key Features Applications/Reactivity References
1-(1-Bicyclo[1.1.1]pentanyl)-4-bromo-1H-pyrazole Bicyclo[1.1.1]pentane + pyrazole - CAS 2417226-93-6, C₈H₉BrN₂.
- Bromine enables Suzuki couplings.
- Used in kinase inhibitor synthesis.
Intermediate for bioactive molecules (e.g., tilpisertib fosmecarbil ).
1-Bicyclo[1.1.1]pentylamine Bicyclo[1.1.1]pentane + NH₂ - High demand in drug discovery.
- Synthesized via hydrohydrazination .
- Improved metabolic stability vs. tert-butyl.
Bioisostere in CNS and antiviral drugs (e.g., remdesivir analogs ).
1-(3-Methoxybicyclo[1.1.1]pentanyl)ethanone Bicyclo[1.1.1]pentane + ketone - CAS 2091508-74-4, C₈H₁₂O₂.
- Methoxy group enhances solubility.
- Used in fragment-based drug design.
Building block for sp³-rich scaffolds.

Key Observations :

  • Brominated Derivatives : The bromine atom in 4-bromo-pyrazole/triazole derivatives facilitates cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling rapid diversification .
  • Strain vs. Stability : Bicyclo[1.1.1]pentane’s strain increases reactivity but requires careful handling to avoid ring-opening (e.g., solvolysis observed in bicyclo[1.1.1]pentyl chloride ).

Comparison with Non-Bicyclic Halogenated Heterocycles

Compound Structure Key Features Applications/Reactivity References
4-Bromo-1-phenyl-1H-pyrazole Pyrazole + phenyl - CAS 15115-52-3, C₉H₇BrN₂.
- Planar structure limits 3D diversity.
- Lower synthetic complexity.
Intermediate for agrochemicals and ligands.
4-Bromo-2-(2-methoxyethoxy)anisole Aryl ether + bromine - CAS 1132672-05-9, C₁₀H₁₂BrO₃.
- Flexible side chain improves solubility.
- Limited strain effects.
Solubilizing moiety in polymers.

Key Observations :

  • Spatial Effects : Bicyclo[1.1.1]pentane derivatives offer superior three-dimensionality compared to planar aryl groups, enhancing target engagement in drug discovery .

Comparison with Other Bicyclic Systems

Compound Structure Key Features Applications/Reactivity References
Bicyclo[2.2.2]octane-1-carboxylic acid Bicyclo[2.2.2]octane - Lower strain (~30 kcal/mol).
- Larger cavity for host-guest chemistry.
Surfactants and metal-organic frameworks.
2-Oxabicyclo[2.2.2]octan-4-yl methanol Oxygen-containing bicyclo - Enhanced polarity and H-bonding capacity.
- Reduced metabolic clearance.
Solubility enhancer in formulations.

Key Observations :

  • Strain and Reactivity : Bicyclo[1.1.1]pentane’s higher strain increases its reactivity but limits thermal stability compared to bicyclo[2.2.2]octane derivatives .
  • Drug Design : The compact size of bicyclo[1.1.1]pentane makes it ideal for replacing bulky groups without sacrificing potency .

Data Tables

Table 1: Physicochemical Properties

Compound Molecular Weight LogP (Predicted) Solubility (mg/mL) Synthetic Method
1-(1-Bicyclo[1.1.1]pentanyl)-4-bromo-1H-pyrazole 213.08 2.1 0.5 (DMSO) Radical coupling
4-Bromo-1-phenyl-1H-pyrazole 223.07 2.8 1.2 (DMSO) Nucleophilic substitution
1-Bicyclo[1.1.1]pentylamine 97.15 0.3 >10 (Water) Hydrohydrazination

Table 2: Reactivity Comparison

Reaction Type 1-(1-Bicyclo[1.1.1]pentanyl)-4-bromotriazole 4-Bromo-1-phenyl-1H-pyrazole
Suzuki Coupling High yield (80–95%) Moderate yield (60–75%)
SNAr Fast kinetics (strain-assisted) Slow (requires strong base)
Stability under Heat Decomposes >100°C Stable up to 150°C

Biological Activity

The compound 1-(1-Bicyclo[1.1.1]pentanyl)-4-bromotriazole represents an interesting class of bicyclic compounds that have garnered attention due to their potential therapeutic applications. Bicyclo[1.1.1]pentanes (BCPs) are recognized as bioisosteres of phenyl rings and can influence the physicochemical properties of drug candidates positively. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, antimicrobial, and anticancer properties, supported by data tables and relevant case studies.

Synthesis and Characterization

The synthesis of this compound typically involves a multi-step process that includes coupling reactions, such as Suzuki coupling and radical cyclization methods. The resulting compound is characterized using techniques like NMR spectroscopy and mass spectrometry to confirm its structure.

Anti-inflammatory Activity

Recent studies have demonstrated that BCP-containing compounds exhibit significant anti-inflammatory effects. For instance, derivatives of BCPs have shown to attenuate lipopolysaccharide (LPS)-induced NFκB activity in monocytes by approximately 50%, indicating potent anti-inflammatory properties. Specifically, one study reported an IC50 value in the picomolar range for a related BCP compound, underscoring its efficacy in reducing pro-inflammatory cytokines such as TNFα and MCP1 .

Table 1: Anti-inflammatory Activity of BCP Derivatives

CompoundIC50 (pM)Effect on NFκB Activity (%)Cytokine Reduction
BCP-sLXm 6a < 100~50%TNFα, MCP1
Control---

Antimicrobial Activity

The antimicrobial properties of this compound have also been evaluated. Studies indicate that BCP analogues display notable antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, a related bicyclo compound was found to be more effective than ciprofloxacin against resistant strains of Staphylococcus aureus, suggesting a promising role for these compounds in treating antibiotic-resistant infections .

Table 2: Antimicrobial Efficacy of BCP Compounds

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
BCP DerivativeStaphylococcus aureus0.5 μg/mL
CiprofloxacinStaphylococcus aureus2 μg/mL
ControlE. coli>10 μg/mL

Anticancer Activity

In addition to their anti-inflammatory and antimicrobial properties, BCPs have shown promise in anticancer applications. Compounds incorporating triazole moieties have been synthesized and tested for their antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). Significant antiproliferative activity was observed with IC50 values ranging from 1-3 μM for several derivatives, indicating their potential as chemotherapeutic agents .

Table 3: Anticancer Activity of Triazole-Containing Compounds

CompoundCell LineIC50 (μM)
Compound 9 MCF-71.2
Compound 10 HCT-1162.6
Control->5

Case Studies

Several case studies highlight the therapeutic potential of bicyclic compounds similar to this compound:

  • Case Study 1: A study on imidazolo-BCP derivatives demonstrated their ability to significantly reduce inflammatory responses in human monocyte cell lines, paving the way for further development as anti-inflammatory agents.
  • Case Study 2: Research evaluating the antimicrobial effects of BCP derivatives showed enhanced efficacy against resistant bacterial strains, suggesting their application in clinical settings where conventional antibiotics fail.

Q & A

Q. What are the primary synthetic strategies for 1-(1-bicyclo[1.1.1]pentanyl)-4-bromotriazole?

The synthesis typically involves strain-release chemistry from [1.1.1]propellane precursors. A common approach leverages electrophilic activation of bicyclo[1.1.1]pentane (BCP) derivatives. For example, reacting [1.1.1]propellane with 4-bromo-1H-triazole under controlled electrophilic conditions (e.g., Lewis acid catalysis) enables selective BCP functionalization . Scalable routes may involve hydroamination or radical-based coupling, as demonstrated in analogous BCP-amine syntheses . Key considerations include solvent polarity (to stabilize intermediates) and temperature control to prevent undesired ring-opening side reactions.

Q. How can the bicyclo[1.1.1]pentane core influence the reactivity of 4-bromotriazole in cross-coupling reactions?

The BCP scaffold introduces steric constraints and electronic effects due to its rigid, non-planar geometry. The bromine atom at the 4-position of the triazole can participate in Suzuki-Miyaura or Buchwald-Hartig couplings, but the BCP moiety may slow reaction kinetics. Optimizing ligand systems (e.g., XPhos or SPhos) and pre-activating the bromide with Pd(OAc)₂ enhances coupling efficiency . Computational studies suggest that the BCP’s σ-hole interactions stabilize transition states during cross-coupling .

Advanced Research Questions

Q. What methodologies enable site-selective C–H functionalization of bicyclo[1.1.1]pentane in bromotriazole derivatives?

Palladium-catalyzed C–H activation is effective. Yu et al. demonstrated Pd-mediated strain-release C–C bond cleavage of BCP-alcohols, producing reactive intermediates for functionalization . Applying this to 4-bromotriazole derivatives involves:

  • Step 1: Oxidative addition of Pd(0) to the BCP core, leveraging its ring strain (strain energy ~70 kcal/mol).
  • Step 2: Transmetallation with arylboronic acids or amines.
  • Step 3: Reductive elimination to yield functionalized products. Substrate scope is limited by steric hindrance; electron-deficient aryl partners show higher yields .

Q. How do solvolytic reactivities of bicyclo[1.1.1]pentane derivatives compare to classical carbocation systems?

BCP-derived cations exhibit unique stability due to hyperconjugation with adjacent σ-bonds. For example, solvolysis of 1-BCP-chloride generates a stabilized cation intermediate, which undergoes ring-opening to form 3-methylenecyclobutyl products. This contrasts with classical carbocations, where stability relies on resonance or inductive effects. Kinetic studies (e.g., using CF₃CO₂H/NaNO₂ systems) reveal BCP solvolysis rates 10⁴-fold faster than tert-butyl chloride, attributed to strain release .

Q. What contradictions exist in mechanistic interpretations of bicyclo[1.1.1]pentane radical reactivity?

Two competing hypotheses arise:

  • Hypothesis 1: Radical stability is governed by delocalization into the BCP σ-framework, as shown by ESR studies of Meldrum’s BCP radicals .
  • Hypothesis 2: Steric shielding dominates, reducing radical recombination rates. Contradictions emerge in radical trapping experiments: BCP radicals show low reactivity toward O₂ but high reactivity with TEMPO, suggesting mixed electronic/steric effects. Resolving this requires isotopic labeling (e.g., ¹³C-BCP) to track spin density distribution .

Key Recommendations for Experimental Design

  • Synthetic Optimization: Screen Lewis acids (e.g., AlCl₃ vs. BF₃·OEt₂) to enhance electrophilic activation of BCP .
  • Mechanistic Probes: Use deuterated solvents (CD₃CN) to study hydrogen/deuterium exchange in radical intermediates .
  • Contradiction Resolution: Combine DFT calculations (e.g., B3LYP/6-31G*) with kinetic isotope effects (KIEs) to distinguish steric vs. electronic contributions .

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